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Compound of Interest

Cyclohexanecarboxamide, N-(4-
Compound Name:
methoxy-1-naphthyl)-

CAS No.: 101564-22-1

Cat. No.: B3045030

Get Quote

Executive Summary & Compound Identity

N-(4-methoxy-1-naphthyl)cyclohexanecarboxamide (Catalog Ref: 101564) represents a
specific class of lipophilic N-aryl amides. Structurally, it combines an electron-rich 4-
methoxynaphthalene core with a bulky cyclohexanecarbonyl moiety. This scaffold is a critical
bioisostere in medicinal chemistry, bridging the gap between indole-based ligands (e.g.,
melatonin) and bulky hydrophobic inhibitors (e.g., tubulin targeting agents).

Chemical Identity

e IUPAC Name: N-(4-methoxy-1-naphthalenyl)cyclohexanecarboxamide
¢ Molecular Formula: C18H21NO2
¢ Molecular Weight: ~283.37 g/mol

o Core Pharmacophore: N-aryl amide (Anilide)
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o Key Features:

o Naphthalene Ring: Provides extensive

stacking interactions and high lipophilicity.

o 4-Methoxy Group: Acts as a hydrogen bond acceptor and electron donor, mimicking the 5-
methoxy group of melatonin or the A-ring of colchicine.

o Cyclohexyl Group: A bulky aliphatic motif that fills large hydrophobic pockets (e.g., in
GPCRs or TRP channels).

Comparative Profiling & Mechanism of Action

This compound operates at the intersection of two major pharmacological classes: Melatonin
Receptor Ligands and Tubulin Polymerization Inhibitors. The specific biological outcome
depends heavily on the linker length and conformational flexibility.

A. Melatonin Receptor Modulation (MT1/MT2)

While classical melatonin agonists (e.g., Agomelatine, Ramelteon) typically possess a C2-linker
(ethyl group) between the amide and the aromatic core to mimic the endogenous tryptamine
structure, direct N-aryl amides (CO-linker) often exhibit altered pharmacology, acting as low-
affinity ligands or antagonists.

e Agonist Requirement: The distance between the amide carbonyl and the methoxy group is
crucial for receptor activation.

» Analog Behavior: The removal of the ethyl spacer in N-(4-methoxy-1-
naphthyl)cyclohexanecarboxamide rigidifies the distance, potentially shifting the profile from
agonist to antagonist or altering selectivity toward the MT2 subtype or QR2 (Quinone
Reductase 2) binding sites.

B. Tubulin Polymerization Inhibition

Direct anilides of methoxynaphthalenes are well-documented inhibitors of tubulin
polymerization, binding to the Colchicine site.
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e Mechanism: The 4-methoxynaphthalene moiety mimics the trimethoxyphenyl ring of
colchicine, while the cyclohexyl group occupies the hydrophobic pocket usually filled by the
B-ring or tropolone.

» Efficacy: These analogs typically induce cell cycle arrest in the G2/M phase and apoptosis in
cancer cell lines.
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Detailed Structure-Activity Relationship (SAR)

The SAR of this scaffold can be dissected into three zones. Modifications in these zones
drastically alter the biological profile.

Zone 1: The Aromatic Core (Naphthalene)

e Substitution (1,4 vs 1,7): The 1,4-substitution pattern (Amide at 1, Methoxy at 4) creates a
linear vector. This is distinct from the 1,7-substitution of Agomelatine (bent vector). The 1,4-
pattern is favored for tubulin binding and intercalation.
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» Bioisosterism: Replacing naphthalene with quinoline or indole reduces lipophilicity but may
improve solubility. The naphthalene ring is essential for maximal hydrophobic interaction in
the colchicine site.

Zone 2: The Amide Linker

o Direct Attachment (Anilide): Restricts conformational freedom. Essential for tubulin inhibition
(locks the "biaryl" conformation). Detrimental for melatonin agonism (requires flexibility).

o Methylation: N-methylation of the amide usually abolishes activity by preventing the crucial
H-bond donation to the receptor/enzyme.

Zone 3: The Hydrophobic Tail (Cyclohexyl)

o Bulk Tolerance: The cyclohexyl group is significantly bulkier than the methyl/ethyl groups
found in melatonin or agomelatine.

o In GPCRs: Large groups here often lead to antagonism by preventing the receptor from
adopting the active conformation (steric clash with TM helices).

o In Tubulin: The cyclohexyl group effectively fills the hydrophobic pocket adjacent to the
colchicine binding site, often enhancing potency compared to smaller alkyl chains.

Experimental Protocols

To validate the activity of this analog, the following self-validating protocols are recommended.

Protocol A: Chemical Synthesis (Amide Coupling)

o Objective: Synthesize N-(4-methoxy-1-naphthyl)cyclohexanecarboxamide from primary
amines.

o Reagents: 4-methoxy-1-naphthylamine, Cyclohexanecarbonyl chloride, Triethylamine (TEA),
Dichloromethane (DCM).

e Procedure:
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o Dissolve 4-methoxy-1-naphthylamine (1.0 eq) in anhydrous DCM under nitrogen
atmosphere.

o Add TEA (1.5 eq) and cool to 0°C.

o Dropwise add Cyclohexanecarbonyl chloride (1.1 eq).

o Stir at RT for 4 hours (Monitor via TLC, Hexane:EtOAc 7:3).
o Wash with 1N HCI, sat. NaHCO3, and Brine.

o Recrystallize from Ethanol/Water to yield white needles.

Protocol B: Tubulin Polymerization Assay
(Turbidimetric)

o Objective: Determine if the compound inhibits microtubule assembly.
e Method:

o Prepare purified tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
MgClI2, pH 6.9) with 1 mM GTP.

o Add test compound (10 pM) or vehicle (DMSO).

o Measure absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic
plate reader.

o Result Interpretation: A decrease in the Vmax of the polymerization curve compared to
control indicates inhibition.

Protocol C: Melatonin Receptor Binding (Radioligand)

o Objective: Assess affinity for MT1/MT2 receptors.
e Method:

o Use CHO cells stably expressing human MT1 or MT2.
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o Incubate membrane homogenates with 2-[125lliodomelatonin (200 pM) and increasing
concentrations of the test analog (10"-10 to 10"-5 M).

o Incubate for 1 hour at 37°C.
o Filter through glass fiber filters (Whatman GF/B) and count radioactivity.
o Calculation: Determine Ki using the Cheng-Prusoff equation.

Mechanism Visualization

The following diagram illustrates the divergent signaling pathways potentially modulated by this
scaffold: GPCR Signaling (Melatonin) vs. Cytoskeletal Disruption (Tubulin).
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Caption: Dual-pathway potential of the scaffold. The direct amide linkage favors Tubulin
inhibition (solid line) over Melatonin agonism (dotted line).

Conclusion
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The N-(4-methoxy-1-naphthyl)cyclohexanecarboxamide scaffold is a versatile pharmacophore.
While it shares structural homology with melatonin agonists, the absence of an ethyl spacer
and the presence of a bulky cyclohexyl group shift its likely biological profile towards Tubulin
Polymerization Inhibition or Melatonin Receptor Antagonism.

Key Takeaways for Drug Development:

o Optimization: To restore melatonin agonism, introduce a C2-linker (ethyl/propyl) between the
ring and amide.

o Cytotoxicity: To enhance anticancer activity, maintain the direct amide bond and explore
3,4,5-trimethoxy substitution patterns on the aromatic ring (combretastatin mimicry).

o Selectivity: The cyclohexyl tail provides a handle for selectivity against other GPCRs;
replacing it with polar heterocycles (e.g., piperidine) may improve solubility and target profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Structure-Activity Relationship of N-(4-methoxy-1-
naphthyl)cyclohexanecarboxamide Analogs]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3045030/docs#structure-activity-relationship-of-n-4-
methoxy-1-naphthyl-cyclohexanecarboxamide-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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